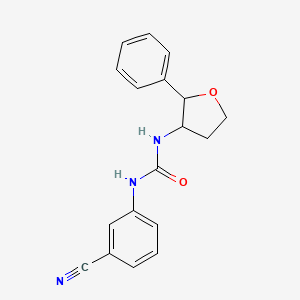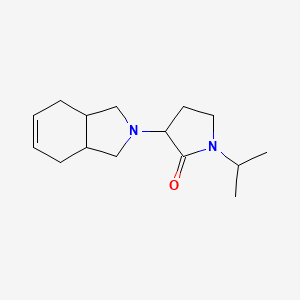![molecular formula C14H13ClN2O B7585269 (1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol is a chemical compound that has been used in scientific research for various purposes such as drug discovery and development.
Mecanismo De Acción
The mechanism of action of ((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK-3β), which are involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and neuronal function.
Biochemical and Physiological Effects:
((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the accumulation of amyloid beta (Aβ) peptides in the brain, which are associated with the development of Alzheimer's disease. In addition, it has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol in lab experiments is its potential therapeutic effects in the treatment of various diseases. It is also relatively easy to synthesize and has been found to have good bioavailability and pharmacokinetic properties. However, one of the limitations of using ((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of ((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol. One of the main areas of focus is the development of more potent and selective inhibitors of CDK5 and GSK-3β. Another area of interest is the evaluation of the therapeutic potential of ((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol in other diseases such as diabetes, cardiovascular disease, and inflammatory disorders. Finally, there is a need for further studies to evaluate the safety and efficacy of ((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol in preclinical and clinical settings.
Métodos De Síntesis
((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-chloro-2-bromopyridine with 2,3-dihydro-1H-inden-2-ol in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
((1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol has been used in scientific research for various purposes such as drug discovery and development. It has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-10-5-6-13(16-8-10)17-14-11-4-2-1-3-9(11)7-12(14)18/h1-6,8,12,14,18H,7H2,(H,16,17)/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYOJVNDUPDJK-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC3=NC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC3=NC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)



![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)


![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)

![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)

![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)